5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMP-9-IN-10 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MMP-9-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Formation of MMP-9-IN-10: The intermediates are then subjected to further reactions, such as cyclization or coupling, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of MMP-9-IN-10 involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MMP-9-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
MMP-9-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MMP-9 and its effects on various chemical processes.
Biology: Employed in research to understand the role of MMP-9 in biological systems, including cell migration, angiogenesis, and tissue remodeling.
Industry: Utilized in the development of new materials and products that require controlled degradation of the extracellular matrix.
Wirkmechanismus
MMP-9-IN-10 exerts its effects by binding to the active site of MMP-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial in processes such as tumor invasion and metastasis. The molecular targets and pathways involved include the catalytic domain of MMP-9 and its interaction with various substrates and inhibitors .
Vergleich Mit ähnlichen Verbindungen
MMP-9-IN-10 is unique compared to other MMP-9 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
MMP-9-IN-1: Another inhibitor with a different binding mechanism.
MMP-9-IN-2: Known for its higher potency but lower selectivity.
MMP-9-IN-3: Exhibits similar inhibitory effects but with different pharmacokinetic properties
Eigenschaften
CAS-Nummer |
1177749-58-4 |
---|---|
Molekularformel |
C27H33N3O5S |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
2-[benzyl-(4-methoxyphenoxy)sulfinylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33)35-24-14-12-23(34-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) |
InChI-Schlüssel |
OIYCVCCJVZCTIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)OC3=CC=C(C=C3)OC)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.